7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2-chlorophenyl group at position 7 and a 3,4-dihydroisoquinoline moiety at position 2.
Properties
Molecular Formula |
C23H20ClN3O |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20ClN3O/c24-20-8-4-3-7-18(20)17-11-21-19(22(28)12-17)13-25-23(26-21)27-10-9-15-5-1-2-6-16(15)14-27/h1-8,13,17H,9-12,14H2 |
InChI Key |
ZTMQTUUPAQBIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Chlorophenyl Positional Isomer Comparison
*Calculated based on molecular formula.
Substituent Variations on the Quinazolinone Core
Piperazine and Morpholine Derivatives
- BH53941 (): Contains a 4-(2-methoxyphenyl)piperazine group.
- 7-(4-methoxyphenyl)-2-(2-morpholinoethylamino)-7,8-dihydroquinazolin-5(6H)-one (): The morpholine moiety increases polarity, which may reduce blood-brain barrier penetration but improve renal clearance.
Trimethoxyphenyl and Dimethylpiperidine Analogs
- 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (): The dimethylpiperidine group introduces conformational flexibility, possibly enabling adaptation to diverse binding pockets.
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (): Trimethoxy substituents could enhance π-stacking interactions but may reduce metabolic stability due to increased oxidation sites.
Table 2: Key Substituent Effects
Computational Analysis
- Docking Studies (AutoDock4, ): The dihydroisoquinoline group’s rigidity may favor stable hydrogen bonding with receptors compared to flexible piperazine analogs.
- Electrostatic Potential Mapping (Multiwfn, ): The 2-chlorophenyl group’s electron-withdrawing effect could create localized charge regions, influencing ligand-receptor interactions.
- Visualization (UCSF Chimera, ) : Structural overlays reveal steric clashes in 2-chlorophenyl analogs versus 3-/4-chloro isomers, supporting positional isomerism effects.
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